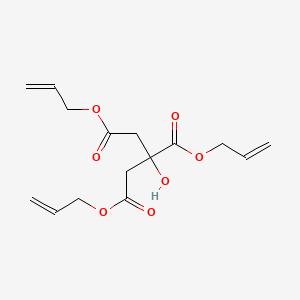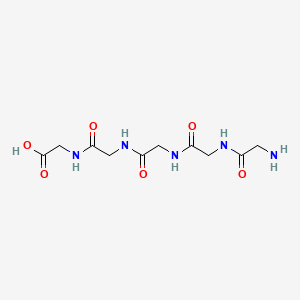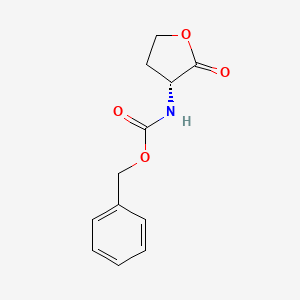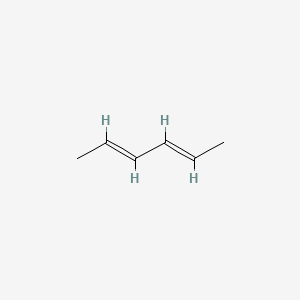
碳酸钐
描述
Samarium Carbonate is a compound of Samarium, a silvery-white rare earth metal . It is used in various applications such as in the synthesis of other samarium compounds .
Synthesis Analysis
Nano-sized Sm³⁺ carbonate particles were prepared through a chemical precipitation reaction in aqueous media. The reaction involved admixing streams of Sm³⁺ ion solutions with CO₃²⁻ solutions . The synthesis route was optimized through the Taguchi robust statistical design and effective parameters like the concentration of the ion solutions, flow rate of Sm³⁺ feed, and reactor temperature on the size of synthesized samarium carbonate particles were evaluated .
Molecular Structure Analysis
The chemical composition and structure of the nano-sized samarium carbonate and oxide particles were studied through X-ray diffraction, scanning electron microscopy, thermal analysis, and FT-IR spectroscopy .
Chemical Reactions Analysis
The synthesized nano-particles were evaluated in terms of their photo-catalytic effects in the UV-induced degradation of methyl orange (MO) .
Physical And Chemical Properties Analysis
Samarium is a moderately hard metal which has a silvery appearance. It has a melting point of 1072°C (1962°F) and a boiling point of 1900°C (3450°F). Samarium has a solid phase density of 7.52 g/cm³ and a liquid or molten phase density of 7.16 g/cm³ .
科学研究应用
1. 固体氧化物燃料电池 (SOFC) 的电解质
碳酸钐在固体氧化物燃料电池 (SOFC) 的开发中发挥着重要作用。掺钐二氧化铈是 SOFC 中的关键电解质,其中碳酸钐用于降低烧结温度并提高性能。将钐掺入二氧化铈中会导致细晶粒尺寸并延缓致密化和晶粒生长。由于所得陶瓷的离子电导率和电化学性能得到改善,这种改性导致更好的燃料电池性能 (李、池上和森,2004 年)。
2. 催化剂和金属合金
钐用作各种应用中的催化剂,以及金属合金的形成。它还用于核反应堆中的中子吸收。在催化剂和合金领域,钐的独特特性(例如形成稳定化合物的能力和磁性)受到高度重视。由碳酸钐衍生的乙酸钐的合成和应用在这些领域尤为值得注意 (佩德雷拉·菲略和凯罗斯,2021 年)。
3. 纳米技术和材料科学
碳酸钐已在纳米技术和材料科学领域得到探索,特别是在将钐化合物封装到碳纳米管中。这对于开发下一代放射性药物和其他先进材料具有重要意义。由氧化钐 (III) 制备无水氯化钐 (III) 很好地体现了钐在材料科学应用中的创新用途 (Martinčić 等人,2016 年)。
4. 化学合成和药物应用
碳酸钐在化学合成过程中得到应用。它用于生产药品和开发化学反应的改进后处理程序,展示了其在各种化学过程中的多功能性 (施韦伯和利特尔,1997 年)。
5. 环境应用
碳酸钐在环境应用中的使用在其在天然有机物存在下的形态和生物利用度的研究中很明显。这项研究对于评估稀土元素(如钐)的环境影响至关重要,而稀土元素越来越多地用于高科技应用中 (罗威尔、菲利翁、史密斯和威尔金森,2018 年)。
作用机制
Target of Action
It has been used in various applications such as photo-catalysts , where it interacts with light to induce chemical reactions .
Mode of Action
The mode of action of samarium carbonate is primarily physical rather than biological. As a photo-catalyst, samarium carbonate can absorb light and use this energy to drive chemical reactions .
Biochemical Pathways
When used as a photo-catalyst, it can influence a variety of chemical reactions, including the degradation of organic pollutants . This can indirectly affect various biochemical processes by removing potentially harmful substances from the environment .
Pharmacokinetics
Its bioavailability and distribution within the body would depend on factors such as its physical form, the route of administration, and individual patient characteristics . More research is needed to fully understand the pharmacokinetics of samarium carbonate.
Result of Action
The primary result of samarium carbonate’s action as a photo-catalyst is the degradation of organic pollutants . When exposed to light, samarium carbonate can facilitate reactions that break down these pollutants into less harmful substances . This can help to reduce the concentration of pollutants in the environment .
Action Environment
The action of samarium carbonate as a photo-catalyst is heavily influenced by environmental factors. Light is a crucial factor, as the photo-catalytic activity of samarium carbonate depends on its ability to absorb light . Other factors, such as the presence of pollutants and the pH of the environment, can also affect the efficiency of samarium carbonate as a photo-catalyst .
Its ability to facilitate the degradation of organic pollutants can make it a valuable tool in environmental protection efforts .
安全和危害
未来方向
属性
IUPAC Name |
samarium(3+);tricarbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Sm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFMLDHLOYOQJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2(CO3)3, C3O9Sm2 | |
| Record name | Samarium(III) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Samarium(III)_carbonate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890603 | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium carbonate | |
CAS RN |
5895-47-6, 25880-71-1 | |
| Record name | Samarium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025880711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, samarium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disamarium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes samarium carbonate a potential candidate for hepatic radioembolization?
A1: Samarium carbonate, specifically 153Samarium carbonate [], can be incorporated into polymethacrylate microspheres. These microspheres emit both beta radiation for therapeutic purposes and gamma radiation for diagnostic imaging after the procedure. This dual functionality makes them promising as theragnostic agents for treating liver cancer [].
Q2: How is 153Samarium carbonate incorporated into the polymethacrylate microspheres?
A2: The 153Samarium carbonate is formed in situ within the pores of pre-existing polymethacrylate microspheres. This method simplifies the production process and results in microspheres with a mean diameter of approximately 29.30 ± 0.18 µm [].
Q3: How stable is 153Samarium carbonate within the polymethacrylate microspheres?
A3: Neutron activation doesn't alter the chemical structure of the microspheres, ensuring the 153Samarium carbonate remains integrated. Importantly, the 153Samarium retention rate in these microspheres exceeds 98% over 120 hours in human blood plasma, significantly higher than conventional radiolabeling methods [].
Q4: Besides radioembolization, are there other applications of samarium carbonate?
A4: Yes, samarium carbonate plays a crucial role in separating samarium from other metals like zinc. This separation process involves using ammonium bicarbonate to precipitate samarium carbonate from a mixed solution containing zinc chloride, samarium chloride, and ammonium chloride [].
Q5: Can you explain the crystal structure of samarium sesquioxide (Sm2O3) obtained from samarium carbonate?
A5: Samarium sesquioxide, a product of samarium carbonate thermal decomposition, exhibits a cubic bixbyite structure. Neutron diffraction studies using isotopically enriched 154Sm2O3 have helped determine the precise oxygen atom positions within this structure. The cubic unit cell (space group Ia3̅) has a lattice parameter 'a' of 1092.77(6) pm [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

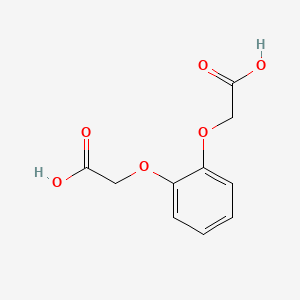
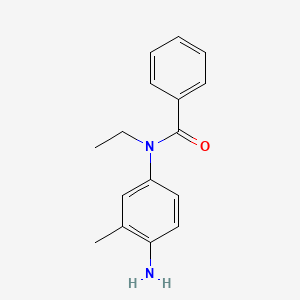

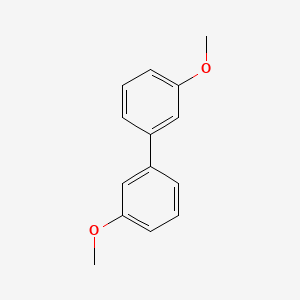
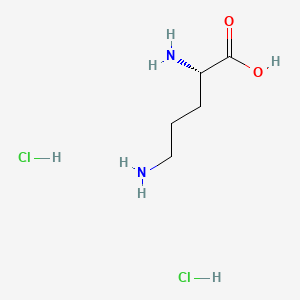
![Disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate)](/img/structure/B1581305.png)
